6-Benzoyl-cyclohex-3-enecarboxylic acid

Description

BenchChem offers high-quality 6-Benzoyl-cyclohex-3-enecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzoyl-cyclohex-3-enecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

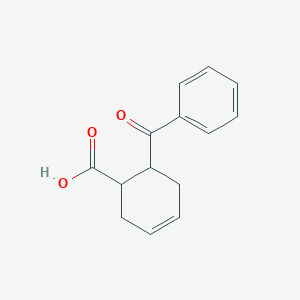

Structure

3D Structure

Properties

IUPAC Name |

6-benzoylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-7,11-12H,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJALHZDTTJJYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373434 | |

| Record name | 6-Benzoyl-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31211-31-1 | |

| Record name | 6-Benzoyl-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Benzoyl-3-Cyclohexene-1-Carboxylic Acid: Synthesis, Structure, and Spectroscopic Characterization

Abstract

This technical guide provides an in-depth exploration of 6-benzoyl-3-cyclohexene-1-carboxylic acid, a molecule of significant interest to researchers in organic synthesis and medicinal chemistry. As a functionalized cyclohexene, this compound represents a versatile scaffold derivable from the robust and elegant Diels-Alder reaction. This document elucidates the molecule's chemical structure, including its inherent stereoisomerism, and presents a logical retrosynthetic analysis. A detailed, field-proven protocol for its synthesis via a [4+2] cycloaddition is provided, emphasizing the causality behind the experimental design. Furthermore, this guide offers a comprehensive analysis of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), providing researchers with the necessary benchmarks for structural verification. The discussion is grounded in authoritative chemical principles and data from analogous structures, offering a predictive and practical framework for professionals in drug discovery and chemical development.

Introduction: The Significance of the Cyclohexene Scaffold

The cyclohexene ring system is a foundational structural motif in a vast array of natural products and synthetic molecules, including pharmaceuticals and advanced materials. Its prevalence stems from its conformational properties and the rich chemistry afforded by its double bond. When substituted with functional groups like a carboxylic acid and a benzoyl moiety, as in 6-benzoyl-3-cyclohexene-1-carboxylic acid, the scaffold becomes a highly valuable building block for creating complex molecular architectures.

The molecule's structure is a direct outcome of the Diels-Alder reaction, a Nobel Prize-winning transformation that stereoselectively forms a six-membered ring from a conjugated diene and a dienophile.[1] This reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency and predictability in constructing cyclic systems with multiple stereocenters.[2] Understanding the synthesis and properties of 6-benzoyl-3-cyclohexene-1-carboxylic acid is therefore not only an exploration of a single compound but also an exercise in the practical application of one of chemistry's most powerful synthetic tools. For drug development professionals, the presence of multiple chiral centers, a carboxylic acid (a common group for modulating solubility and binding), and an aromatic ketone makes this molecule a compelling starting point for library synthesis and lead optimization.[3][4]

Chemical Structure and Stereochemistry

The structural identity of 6-benzoyl-3-cyclohexene-1-carboxylic acid is defined by a cyclohexene ring functionalized at the C1 and C6 positions. The IUPAC numbering convention places the carboxylic acid group at position 1, the double bond between positions 3 and 4, and the benzoyl substituent at position 6.

Caption: Chemical structure of 6-benzoyl-3-cyclohexene-1-carboxylic acid.

Stereochemical Considerations: Cis and Trans Isomers

The molecule possesses two stereogenic centers at C1 and C6. Consequently, it can exist as two pairs of enantiomers, which are diastereomerically related as cis and trans isomers. The relative orientation of the substituents at C1 and C6 is determined by the stereochemical course of the Diels-Alder reaction.

-

Endo-Addition: Typically leads to the cis isomer, where the electron-withdrawing groups of the dienophile and the diene are oriented towards each other in the transition state.

-

Exo-Addition: Leads to the trans isomer and is often the thermodynamically more stable product, though kinetically disfavored under standard conditions.

The choice of reaction conditions can influence the ratio of these isomers, a critical consideration for applications where only one stereoisomer possesses the desired biological activity.

Caption: Diastereomeric relationship between cis and trans isomers.

Retrosynthetic Analysis and Synthesis Strategy

The most logical and efficient approach to synthesizing the 6-benzoyl-3-cyclohexene-1-carboxylic acid core is through a Diels-Alder cycloaddition. This strategy is widely employed for constructing functionalized six-membered rings due to its high atom economy and stereochemical control.[5]

Retrosynthetic Disconnection

A retrosynthetic analysis reveals that the target molecule can be disconnected across the C1-C6 and C2-C3 bonds (in the cyclohexene product numbering), breaking the ring into its constituent diene and dienophile precursors.

Caption: Retrosynthesis via the Diels-Alder reaction.

This analysis identifies benzalacetone (or a similar phenyl-substituted butadiene) as the diene and acrylic acid as the dienophile. The electron-withdrawing benzoyl group on the diene and the carboxyl group on the dienophile activate the system for the cycloaddition.

Experimental Protocol: Synthesis via Diels-Alder Reaction

This protocol describes a standard thermal Diels-Alder reaction. The choice of a high-boiling, inert solvent like toluene allows the reaction to be conducted at elevated temperatures necessary to overcome the activation energy barrier.

Materials:

-

Benzalacetone (1-Phenyl-3-buten-2-one)

-

Acrylic acid

-

Toluene (anhydrous)

-

Hydroquinone (inhibitor)

-

Sodium bicarbonate (5% aqueous solution)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add benzalacetone (1.0 eq), acrylic acid (1.2 eq), and a catalytic amount of hydroquinone (to prevent polymerization of acrylic acid).

-

Solvent Addition: Add anhydrous toluene to the flask to achieve a reactant concentration of approximately 0.5 M.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) using a heating mantle. Maintain reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Workup - Extraction: Wash the organic layer with a 5% aqueous sodium bicarbonate solution (3 x 50 mL) to remove unreacted acrylic acid. The product, being a carboxylic acid, will also be extracted into the aqueous basic layer.

-

Workup - Acidification: Combine the aqueous layers and cool in an ice bath. Carefully acidify with 6M HCl until the pH is ~2. The product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration. If the product is an oil, extract it into diethyl ether (3 x 50 mL).

-

Purification: Dry the collected solid or the combined ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Characterization and Data Interpretation

Structural elucidation relies on a combination of spectroscopic techniques. The following data are predicted based on established values for the constituent functional groups.[6][7]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information about the proton environment. The spectrum is expected to be complex due to overlapping signals in the aliphatic region and diastereotopicity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~12.0 | broad singlet | -COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding.[7] |

| 7.9 - 8.1 | multiplet (d) | Aromatic (ortho to C=O) | Protons ortho to the carbonyl group are deshielded by its anisotropic effect. |

| 7.4 - 7.7 | multiplet (m) | Aromatic (meta, para) | Remaining aromatic protons appear in their typical region. |

| 5.6 - 5.9 | multiplet (m) | Olefinic (-CH=CH-) | The vinyl protons of the cyclohexene ring. |

| ~3.5 | multiplet (m) | -CH-COOH (α-proton) | Proton alpha to the carboxylic acid group. |

| ~3.2 | multiplet (m) | -CH-COPh (α-proton) | Proton alpha to the benzoyl group. |

| 2.0 - 2.8 | multiplet (m) | Allylic & Aliphatic (-CH₂-) | The methylene protons of the cyclohexene ring. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the unique carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~198 | Benzoyl Carbonyl (-C =O) | Ketone carbonyl carbons are significantly deshielded.[8] |

| ~175 | Carboxylic Acid Carbonyl (-C OOH) | Carboxylic acid carbonyls are also deshielded but typically appear slightly upfield from ketones.[7] |

| 135 - 138 | Aromatic (ipso-C) | The aromatic carbon directly attached to the carbonyl group. |

| 128 - 133 | Aromatic (CH) | Aromatic carbons with attached protons. |

| 125 - 128 | Olefinic (-C H=C H-) | Carbons of the double bond in the cyclohexene ring. |

| ~45 | -C H-COPh | Aliphatic carbon attached to the benzoyl group. |

| ~40 | -C H-COOH | Aliphatic carbon attached to the carboxylic acid. |

| 25 - 35 | Aliphatic (-C H₂-) | Methylene carbons of the cyclohexene ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups based on their vibrational frequencies.

| Predicted Absorption (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 2500 - 3300 | O-H stretch | Carboxylic Acid | A very broad and strong band, characteristic of H-bonded dimers.[7][9] |

| ~1710 | C=O stretch | Carboxylic Acid | Strong and sharp absorption. Value typical for a dimerized acid.[10] |

| ~1685 | C=O stretch | Aryl Ketone | Strong and sharp. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the phenyl ring.[11] |

| ~1650 | C=C stretch | Alkene | Medium intensity absorption. |

| 1600, 1450 | C=C stretch | Aromatic Ring | Two to three sharp bands of variable intensity. |

| 1210 - 1320 | C-O stretch | Carboxylic Acid | Strong absorption.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and key fragmentation patterns, which can corroborate the proposed structure.

-

Molecular Ion (M⁺): The molecular weight of C₁₄H₁₄O₃ is 230.26 g/mol . The molecular ion peak is expected at m/z = 230.

-

Key Fragmentation Pathways:

-

Loss of COOH: A prominent fragment at m/z = 185 [M - 45]⁺, corresponding to the loss of the carboxyl radical.

-

Loss of Benzoyl Group: A fragment at m/z = 125 [M - 105]⁺ from the loss of the C₆H₅CO radical.

-

Retro-Diels-Alder Reaction: A characteristic fragmentation for cyclohexene systems, which would break the molecule back into its diene and dienophile components. This would lead to peaks corresponding to the ionized diene (m/z = 146) and dienophile (m/z = 72).[12]

-

Potential Applications and Future Directions

The 6-benzoyl-3-cyclohexene-1-carboxylic acid scaffold is a promising platform for drug discovery and development. Related cyclohexene carboxylic acid derivatives have demonstrated potential as anti-inflammatory and antitumor agents.[3][4] The combination of a lipophilic benzoyl group and a polar carboxylic acid provides a balanced physicochemical profile that can be fine-tuned for drug-like properties.

Future research in this area should focus on:

-

Stereoselective Synthesis: Developing catalytic, enantioselective Diels-Alder reactions to access single enantiomers of the cis and trans isomers for biological evaluation.[13]

-

Library Development: Utilizing the carboxylic acid and ketone functionalities as handles for further chemical modification to generate a library of diverse analogs.

-

Biological Screening: Evaluating the synthesized compounds in a range of biological assays, including anticancer, anti-inflammatory, and antimicrobial screens, to identify potential therapeutic applications.

Conclusion

6-Benzoyl-3-cyclohexene-1-carboxylic acid is a structurally rich molecule accessible through the powerful and reliable Diels-Alder reaction. This guide has provided a comprehensive framework for its synthesis, structural analysis, and spectroscopic characterization. By understanding its stereochemistry and predictable spectral features, researchers are well-equipped to synthesize, identify, and utilize this versatile scaffold in the pursuit of novel chemical entities for drug development and other scientific applications. The insights provided herein serve as a testament to the power of applying fundamental organic chemistry principles to solve complex research challenges.

References

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

-

AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. Available from: [Link]

-

Characteristic Group Vibrations of Organic Molecules. (2023). Available from: [Link]

-

Reddy, B. V. S., et al. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. The Journal of Organic Chemistry, 86(12), 8436–8448. Available from: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Wang, Y., et al. (2016). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry, 51(10), 834-844. Available from: [Link]

-

Szafert, S. Carbonyl compounds - IR spectroscopy. Available from: [Link]

-

NIST. (n.d.). 3-Cyclohexene-1-carboxylic acid. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available from: [Link]

-

PubChem. 6-Methylcyclohex-3-ene-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Benzyl 3-cyclohexene-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Das, P., et al. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(8), 5364-5421. Available from: [Link]

-

Iovine, V., et al. (2021). Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. Molecules, 26(11), 3236. Available from: [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

Middle East Technical University. (n.d.). CHEMOENZYMATIC SYNTHESIS OF BIOLOGICALLY ACTIVE COMPOUNDS. Available from: [Link]

-

Nishide, K., & Node, M. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(5), 1187. Available from: [Link]

-

PubChem. 3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester. National Center for Biotechnology Information. Available from: [Link]

-

Płotka-Wasylka, J., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(9), 1234. Available from: [Link]

-

Der Pharma Chemica. (2011). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica, 3(6), 480-484. Available from: [Link]

-

PubChem. 3-Cyclohexene-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclohexene C6H10. Available from: [Link]

Sources

- 1. Diels–Alder Reaction [sigmaaldrich.com]

- 2. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. mdpi.com [mdpi.com]

6-Benzoyl-cyclohex-3-enecarboxylic acid synonyms and IUPAC name

[1]

Part 1: Chemical Identity & Nomenclature

6-Benzoyl-cyclohex-3-enecarboxylic acid is a functionalized cyclohexene derivative serving as a critical chiral building block in the synthesis of polycyclic pharmaceutical scaffolds, particularly phosphodiesterase type 4 (PDE4) inhibitors.[1][2] Its structure features a cyclohexene core substituted vicinally by a carboxylic acid and a benzoyl group, rendering it a versatile

Core Identifiers

| Property | Detail |

| IUPAC Name | 6-Benzoylcyclohex-3-ene-1-carboxylic acid |

| Common Synonyms | 6-Benzoyl-3-cyclohexene-1-carboxylic acid; 2-Benzoyl-4-cyclohexene-1-carboxylic acid (positional numbering variation) |

| CAS Registry Number | 31211-31-1 |

| Molecular Formula | C |

| Molecular Weight | 230.26 g/mol |

| SMILES | O=C(O)C1CC=CCC1C(=O)C2=CC=CC=C2 |

| Stereochemistry | Exists as cis and trans diastereomers; the cis-isomer (racemic or resolved) is the primary synthetic target for fused-ring systems.[1] |

Part 2: Synthesis & Mechanistic Pathways

The industrial and laboratory synthesis of 6-Benzoyl-cyclohex-3-enecarboxylic acid follows a convergent pathway, utilizing classical pericyclic chemistry to construct the cyclohexene core with high atom economy.

Upstream Precursor Synthesis (Friedel-Crafts Acylation)

The dienophile, (E)-3-benzoylacrylic acid (4-oxo-4-phenylbut-2-enoic acid), is generated via the Friedel-Crafts acylation of benzene with maleic anhydride.

-

Mechanism : Electrophilic aromatic substitution.

-

Reagents : Maleic anhydride, Benzene, AlCl

(Lewis Acid). -

Outcome : Ring opening of the anhydride to yield the acyclic

-keto acid with an internal alkene.

Core Construction (Diels-Alder Cycloaddition)

The target molecule is formed via a [4+2] cycloaddition between 1,3-butadiene and 3-benzoylacrylic acid .

-

Diene : 1,3-Butadiene (s-cis conformer reactive species).

-

Dienophile : 3-Benzoylacrylic acid (Electron-deficient alkene).

-

Selectivity : The reaction follows the Endo Rule , predominantly favoring the cis-isomer (where the benzoyl and carboxyl groups are syn relative to the newly formed ring) due to secondary orbital interactions between the diene's

-system and the dienophile's carbonyl groups.

Enantiomeric Resolution

For pharmaceutical applications (e.g., PDE4 inhibitors), the enantiopure form (1S,6R) is often required.

-

Method : Optical resolution using chiral amines or specialized resolving agents like (4S)-isopropyl-1,3-thiazolidine-2-thione [(4S)-IPTT] .

-

Alternative : Organocatalytic desymmetrization of meso-anhydrides (though the Diels-Alder route remains the primary structural access point).

Synthesis Pathway Diagram

Caption: Convergent synthesis of 6-Benzoyl-cyclohex-3-enecarboxylic acid via Friedel-Crafts acylation and Diels-Alder cycloaddition, followed by optical resolution.

Part 3: Applications in Drug Development

The primary utility of 6-Benzoyl-cyclohex-3-enecarboxylic acid lies in its ability to undergo condensation-cyclization reactions to form phthalazinone derivatives.

Synthesis of PDE4 Inhibitors

Phosphodiesterase type 4 (PDE4) inhibitors are therapeutic targets for inflammatory diseases (COPD, asthma, psoriasis).

-

Mechanism : The

-keto acid motif (vicinal benzoyl and carboxyl groups) reacts with hydrazine (or substituted hydrazines) to form the 4a,5,8,8a-tetrahydrophthalazin-1(2H)-one core. -

Significance : This bicyclic scaffold mimics the pharmacophore required for PDE4 active site binding. The cis-stereochemistry of the acid precursor is conserved in the fused ring system, which is crucial for biological activity.

NSAID Intermediates

The compound shares structural homology with precursors for Ketorolac and related aryl-acetic acid NSAIDs, serving as a scaffold for functionalization at the alkene (via oxidation/reduction) or the ketone (via Grignard addition/reduction).

Application Workflow Diagram

Caption: Transformation of the benzoyl-cyclohexene acid scaffold into bioactive phthalazinone cores for PDE4 inhibition.

Part 4: Experimental Protocols

Protocol A: Synthesis of (E)-3-Benzoylacrylic Acid (Dienophile)

Note: This step generates the precursor required for the main reaction.

-

Reagents : Maleic anhydride (1.0 eq), Benzene (excess/solvent), Aluminum chloride (AlCl

, 2.2 eq). -

Procedure :

-

Suspend AlCl

in dry benzene. -

Add maleic anhydride portion-wise at 0–5 °C.

-

Allow the mixture to warm to room temperature and stir for 4 hours (evolution of HCl gas).

-

Quench : Pour onto ice/HCl mixture.

-

Isolation : Extract with ethyl acetate, wash with brine, dry over MgSO

, and concentrate. Recrystallize from ethanol/water. -

Yield : Typically 80–90%.

-

Protocol B: Diels-Alder Cycloaddition (Target Synthesis)

-

Reagents : (E)-3-Benzoylacrylic acid (1.0 eq), 1,3-Butadiene (excess), Hydroquinone (catalytic, polymerization inhibitor).

-

Solvent : Toluene or Xylene (for thermal promotion).

-

Procedure :

-

Dissolve 3-benzoylacrylic acid in toluene in a pressure vessel (autoclave) or sealed tube.

-

Condense 1,3-butadiene (gas) into the vessel at -78 °C (approx 1.5–2.0 eq).

-

Seal and heat to 100–120 °C for 12–24 hours.

-

Workup : Cool to room temperature. Vent excess butadiene.

-

Concentrate the solvent under reduced pressure.[3]

-

Purification : The residue is typically a mixture of cis and trans isomers. The cis-isomer can often be crystallized from diethyl ether/hexane or purified via silica gel chromatography (eluent: Hexane/EtOAc with 1% Acetic Acid).

-

Protocol C: Synthesis of Phthalazinone Derivative (Application)

-

Reagents : 6-Benzoyl-cyclohex-3-enecarboxylic acid (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol.

-

Procedure :

-

Dissolve the keto-acid in ethanol.[4]

-

Add hydrazine hydrate dropwise.

-

Reflux for 2–4 hours.

-

Observation : Precipitation of the phthalazinone product often occurs upon cooling.

-

Isolation : Filter the solid, wash with cold ethanol, and dry.

-

References

-

Sigma-Aldrich . 6-BENZOYL-CYCLOHEX-3-ENECARBOXYLIC ACID Product Page. Retrieved from

-

ChemicalBook . (1R,6S)-6-BENZOYL-CYCLOHEX-3-ENECARBOXYLIC ACID CAS Database. Retrieved from

-

Thieme Connect . Ring Opening of Epoxides and Cyclic Anhydrides: Synthesis of (1S,6R)-6-Benzoylcyclohex-3-ene-1-carboxylic Acid. Retrieved from

-

Heterocycles . Asymmetric Synthesis of cis-4a,5,8,8a-Tetrahydrophthalazin-1(2H)-one Derivatives. Vol 93, No. 1, 2016. Retrieved from

-

National Institutes of Health (NIH) . Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes. Retrieved from

An In-depth Technical Guide to 6-Benzoyl-cyclohex-3-enecarboxylic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Benzoyl-cyclohex-3-enecarboxylic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document delves into its chemical properties, synthesis, potential applications, and commercial availability, offering a foundational resource for its scientific exploration.

Introduction: The Potential of a Benzoyl-Substituted Cyclohexene Carboxylic Acid

6-Benzoyl-cyclohex-3-enecarboxylic acid (CAS No: 31211-31-1) is a bifunctional molecule incorporating a cyclohexene carboxylic acid scaffold and a benzoyl moiety. The cyclohexene ring is a common structural motif in natural products and pharmacologically active compounds, while the carboxylic acid group offers a handle for further chemical modifications and can play a crucial role in the pharmacokinetic and pharmacodynamic properties of a drug candidate. The presence of the benzoyl group introduces aromaticity and a ketone functionality, which can participate in various biological interactions. This unique combination of structural features makes 6-Benzoyl-cyclohex-3-enecarboxylic acid an intriguing starting point for the synthesis of novel chemical entities with potential therapeutic applications.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 31211-31-1 | |

| Molecular Formula | C14H14O3 | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| Synonyms | 6-benzoyl-3-cyclohexene-1-carboxylic acid | |

| SMILES | O=C(O)C1CC=CCC1C(=O)c2ccccc2 | [1] |

Table 1: Physicochemical Properties of 6-Benzoyl-cyclohex-3-enecarboxylic acid.

For safe handling and use in a laboratory setting, it is crucial to consult the Safety Data Sheet (SDS). The SDS for cyclohexanecarboxylic acid, a related compound, indicates that it can cause skin and eye irritation.[2][3] Similar precautions should be taken when handling 6-Benzoyl-cyclohex-3-enecarboxylic acid.

Synthesis of 6-Benzoyl-cyclohex-3-enecarboxylic Acid: The Diels-Alder Approach

The cyclohexene ring structure of 6-Benzoyl-cyclohex-3-enecarboxylic acid strongly suggests its synthesis via a Diels-Alder reaction. This powerful and versatile [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring.

In the case of 6-Benzoyl-cyclohex-3-enecarboxylic acid, a plausible synthetic route would involve the reaction of a benzoyl-substituted 1,3-butadiene derivative (the diene) with a suitable dienophile such as acrylic acid. A patent from 1962 describes a general process for producing cyclohexene carboxylic acid derivatives through the reaction of butadiene with acrylic acid.[4]

A conceptual workflow for the synthesis is outlined below:

Sources

Comparative Technical Guide: 6-Benzoyl vs. 3-Benzoyl Cyclohexene Carboxylic Acids

Executive Summary

This guide analyzes the structural, synthetic, and pharmacological distinctions between 6-benzoyl-3-cyclohexene-1-carboxylic acid (the "6-isomer") and 3-benzoyl-3-cyclohexene-1-carboxylic acid (the "3-isomer"). While both share a cyclohexene core, they represent fundamentally different chemical entities: the 6-isomer is a flexible, multi-center chiral scaffold derived from classical Diels-Alder chemistry, whereas the 3-isomer is a conjugated enone system with distinct electronic properties and synthetic requirements.

Part 1: Structural & Electronic Analysis

The primary distinction lies in the regiochemistry of the benzoyl group relative to the carboxylic acid and the alkene unsaturation. This dictates their stereochemical complexity and reactivity profiles.

Chemical Architecture

| Feature | 6-Benzoyl-3-cyclohexene-1-carboxylic acid | 3-Benzoyl-3-cyclohexene-1-carboxylic acid |

| IUPAC Locants | Benzoyl at C6 (Adjacent to COOH) | Benzoyl at C3 (Vinylic) |

| Relationship | Vicinal (1,6-disubstituted) | Conjugated (1,3-relationship via alkene) |

| Hybridization | Benzoyl attached to | Benzoyl attached to |

| Chiral Centers | Two (C1 and C6) | One (C1 only) |

| Stereoisomers | 4 (Enantiomeric pairs of cis and trans) | 2 (Enantiomers) |

| Electronic System | Isolated ketone and alkene | Conjugated Enone ( |

Visualization of Structural Logic

The following diagram illustrates the connectivity and stereochemical implications of both isomers.

Caption: Structural divergence between the flexible, vicinal 6-isomer and the conjugated, planar 3-isomer.

Part 2: Synthetic Methodologies

The synthesis of these molecules requires divergent strategies. The 6-isomer is a classic example of Diels-Alder regiocontrol , while the 3-isomer typically requires transition-metal catalyzed cross-coupling due to the instability of the corresponding 2-substituted diene precursors.

Synthesis of the 6-Benzoyl Isomer (Diels-Alder Route)

This is the most accessible isomer. It is formed via the reaction of 1,3-butadiene with 3-benzoylacrylic acid.

-

Mechanism: [4+2] Cycloaddition.

-

Regioselectivity: The reaction follows the "Ortho Rule."[1] The electron-withdrawing nature of the benzoyl and carboxyl groups on the dienophile (3-benzoylacrylic acid) polarizes the transition state to favor the 1,2-relationship (which becomes 1,6 in cyclohexene nomenclature due to double bond priority).

-

Stereoselectivity: The endo rule typically favors the cis-isomer initially, though thermodynamic equilibration can yield the trans-isomer.

Experimental Protocol: 6-Benzoyl-3-cyclohexene-1-carboxylic acid

Reagents: 3-Benzoylacrylic acid (10 mmol), 1,3-Butadiene (excess), Toluene (anhydrous).

-

Preparation: Dissolve 3-benzoylacrylic acid (1.76 g, 10 mmol) in anhydrous Toluene (20 mL) in a pressure tube or autoclave.

-

Addition: Condense 1,3-butadiene (approx. 20 mmol) into the vessel at -78°C.

-

Cyclization: Seal the vessel and heat to 110°C for 12 hours.

-

Note: Lewis acids like SnCl4 (10 mol%) can catalyze this at lower temperatures (0°C to RT) and improve regioselectivity [1].

-

-

Workup: Cool to room temperature. Vent excess butadiene. Concentrate the toluene solution under reduced pressure.

-

Purification: The residue is often a mixture of cis/trans isomers. Recrystallize from Ethanol/Hexane to isolate the major diastereomer (typically trans if thermodynamically controlled).

-

Yield: Expect 75-85%.

Synthesis of the 3-Benzoyl Isomer (Suzuki Coupling Route)

Direct Diels-Alder synthesis of the 3-isomer would require 2-benzoylbutadiene, which is prone to polymerization. A more robust "Application Scientist" approach utilizes a Suzuki-Miyaura cross-coupling on a pre-formed cyclohexene ring.

Experimental Protocol: 3-Benzoyl-3-cyclohexene-1-carboxylic acid

Reagents: Methyl 3-(trifluoromethanesulfonyloxy)cyclohex-3-ene-1-carboxylate, Phenylboronic acid, Pd(PPh3)4.

-

Precursor Synthesis: React methyl 3-oxocyclohexanecarboxylate with Tf2O/Pyridine to generate the vinyl triflate.

-

Coupling: In a Schlenk flask, combine the vinyl triflate (1.0 eq), phenylboronic acid (1.5 eq), and Pd(PPh3)4 (5 mol%).

-

Solvent/Base: Add THF:H2O (4:1) and Na2CO3 (2.0 eq).

-

Reaction: Reflux under Argon for 6 hours.

-

Hydrolysis: Treat the resulting ester with LiOH in THF/H2O to unmask the carboxylic acid.

-

Purification: Acidify to pH 2, extract with EtOAc, and purify via column chromatography (SiO2, Hexane:EtOAc).

Part 3: Pharmacological & Research Implications[2]

In drug discovery, particularly for NSAID analogues or amino acid mimetics, the choice between these isomers is driven by the spatial requirements of the target binding pocket (e.g., COX-1/COX-2).

Structure-Activity Relationship (SAR)

| Parameter | 6-Benzoyl Isomer | 3-Benzoyl Isomer |

| Binding Mode | Compact/Twisted. The benzoyl group is close to the acidic headgroup. This mimics the "kinked" conformation of arachidonic acid intermediates. | Extended/Planar. The benzoyl group extends away from the acid. The enone system forces the phenyl ring into conjugation with the alkene. |

| Metabolic Stability | Moderate. The isolated ketone is susceptible to reduction by carbonyl reductases to the alcohol (creating a 3rd chiral center). | Low/Reactive. The |

| Acid Acidity (pKa) | ~4.5 (Inductive effect of nearby ketone increases acidity slightly). | ~4.8 (Further distance, less inductive influence). |

Decision Matrix for Researchers

Use the following logic flow to determine which isomer suits your research goals:

Caption: Selection logic for choosing the appropriate benzoyl-cyclohexene scaffold.

References

-

Regiochemistry in the Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]

-

Diels–Alder reaction. Wikipedia. Retrieved from [Link]

-

Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

synthesis of 6-Benzoyl-cyclohex-3-enecarboxylic acid via Diels-Alder reaction

Abstract

This technical guide details the synthesis of 6-Benzoyl-cyclohex-3-enecarboxylic acid , a functionalized cyclohexene derivative valuable as a scaffold in the synthesis of anthracycline antibiotics, fluorenones, and bioactive polycyclic systems. The protocol employs a convergent Diels-Alder (DA) cycloaddition strategy. To ensure safety and stoichiometric precision, 3-sulfolene is utilized as a masked equivalent of 1,3-butadiene, generating the diene in situ via chelotropic extrusion of SO₂. This method avoids the hazards of handling gaseous butadiene while ensuring high stereochemical fidelity. The guide covers the synthesis of the dienophile (3-benzoylacrylic acid) and the subsequent cycloaddition, complete with mechanistic insights and characterization data.

Part 1: Reaction Design & Retrosynthesis

The target molecule, 6-Benzoyl-cyclohex-3-enecarboxylic acid , possesses a cyclohexene core with vicinal electron-withdrawing groups (EWGs). The relative stereochemistry of the substituents at C1 and C6 is determined by the geometry of the dienophile.

Retrosynthetic Analysis

-

Disconnection: The cyclohexene ring is disconnected at the C1-C2 and C4-C5 bonds (retro-Diels-Alder).

-

Synthons:

-

Diene (4π): 1,3-Butadiene (generated from 3-sulfolene).

-

Dienophile (2π): 3-Benzoylacrylic acid (4-oxo-4-phenylbut-2-enoic acid).

-

-

Stereochemical Control: The Friedel-Crafts synthesis of the dienophile predominantly yields the (E)-isomer (trans). The Diels-Alder reaction is stereospecific; therefore, the (E)-dienophile yields the trans-1,6-disubstituted cyclohexene product.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from butadiene and 3-benzoylacrylic acid.

Part 2: Materials & Methods

Safety Protocols (Critical)

-

Benzene: Carcinogen.[1] Use only in a closed fume hood. Replace with toluene if strict SOPs allow, though benzene is standard for the Friedel-Crafts step solubility.

-

Aluminum Chloride (AlCl₃): Reacts violently with water. Handle under inert atmosphere.

-

3-Sulfolene: Releases SO₂ (toxic gas) upon heating. Reactions must be vented into a scrubber or efficient fume hood.

Step 1: Synthesis of Dienophile (3-Benzoylacrylic Acid)

Principle: Friedel-Crafts acylation of benzene with maleic anhydride.

Reagents:

-

Maleic anhydride (34.0 g, 0.35 mol)

-

Benzene (200 mL, dry)

-

Aluminum chloride (AlCl₃, anhydrous, 100 g, 0.75 mol)[2]

-

HCl (conc.)

Protocol:

-

Setup: Equip a 1-L three-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and an addition funnel. Purge with N₂.[3]

-

Dissolution: Add maleic anhydride and dry benzene to the flask. Stir until dissolved.

-

Acylation: Add AlCl₃ powder in small portions over 20 minutes. Caution: Exothermic.[1] The mixture will turn red/brown.

-

Reflux: Heat the mixture to reflux on a steam bath for 1 hour. Evolution of HCl gas will occur.

-

Hydrolysis: Cool the flask in an ice bath. Slowly add 200 mL of cold water (dropwise initially) followed by 50 mL conc. HCl to decompose the aluminum complex.[2]

-

Isolation: Separate the benzene layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine organic layers.

-

Purification: Wash with brine, dry over MgSO₄, and concentrate in vacuo. Recrystallize the residue from benzene/ligroin or ethanol/water.

-

Yield: Expect ~50-60 g (75-85%) of yellow crystalline solid. MP: 96–98°C.

Step 2: Diels-Alder Cycloaddition

Principle: Thermal extrusion of SO₂ from 3-sulfolene generates s-cis-1,3-butadiene, which immediately reacts with the dienophile.

Reagents:

-

3-Benzoylacrylic acid (17.6 g, 100 mmol)

-

3-Sulfolene (14.2 g, 120 mmol, 1.2 equiv)

-

Xylenes (mixture of isomers) or Toluene (100 mL)

-

Hydroquinone (10 mg, polymerization inhibitor)

Protocol:

-

Reaction Assembly: In a 250-mL heavy-walled pressure vessel or RBF equipped with a reflux condenser, combine 3-benzoylacrylic acid, 3-sulfolene, solvent, and hydroquinone.

-

Thermal Activation:

-

If using Xylenes: Heat to reflux (~140°C). At this temperature, 3-sulfolene rapidly decomposes (

min) to butadiene and SO₂. -

If using Toluene: Reflux (~110°C) for a longer duration (24–48 h) is required due to slower sulfolene decomposition.

-

-

Reaction Monitoring: Maintain reflux for 6–8 hours (Xylenes). Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) for the disappearance of the acid starting material.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Extraction: Extract the mixture with 10% aqueous Na₂CO₃ (3 x 50 mL). The product (carboxylic acid) moves to the aqueous phase; neutral byproducts remain in the organic phase.

-

Precipitation: Carefully acidify the combined aqueous extracts with 6M HCl to pH ~2 while stirring. The product will precipitate as a solid or oil.

-

-

Crystallization: Filter the precipitate. Recrystallize from aqueous ethanol or ethyl acetate/hexanes.

Part 3: Characterization & Results

Quantitative Data Summary

| Parameter | Value / Observation |

| Theoretical Yield | 23.0 g |

| Typical Yield | 18.4 – 20.7 g (80–90%) |

| Appearance | White to off-white crystalline solid |

| Melting Point | 132 – 134°C |

| Stereochemistry | trans-1,6-disubstituted (racemic) |

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.9–7.4 (m, 5H, Aromatic).

-

δ 5.8 (m, 2H, -CH=CH-).

-

δ 3.8 (m, 1H, H-6, benzylic/alpha-keto).

-

δ 2.9 (m, 1H, H-1, alpha-carboxyl).

-

δ 2.6–2.2 (m, 4H, Ring methylene protons).

-

Note: The coupling constant between H-1 and H-6 (

) typically confirms the trans-diaxial relationship in the chair conformation.

-

-

IR Spectroscopy (ATR):

-

1710 cm⁻¹ (C=O, Carboxylic Acid).

-

1680 cm⁻¹ (C=O, Conjugated Ketone).

-

2500–3000 cm⁻¹ (O-H stretch, broad).

-

Part 4: Mechanistic Insight

The reaction proceeds via a concerted [4+2] cycloaddition .[4][5]

-

FMO Theory: The reaction is driven by the interaction between the HOMO of the Diene (butadiene) and the LUMO of the Dienophile (3-benzoylacrylic acid). The electron-withdrawing benzoyl and carboxyl groups lower the dienophile's LUMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction (Normal Electron Demand).

-

Stereospecificity: The trans geometry of the dienophile is retained.[6] The substituents at C1 and C6 in the product end up on opposite faces of the ring plane (trans).

-

Regioselectivity: While 1,3-butadiene is symmetric, the product numbering places the carboxyl at C1. The "ortho" vs "meta" rules apply to substituted dienes; here, the connectivity is fixed by the 1,2-substitution of the dienophile.

Figure 2: Reaction pathway illustrating the in-situ generation of butadiene and subsequent cycloaddition.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete SO₂ extrusion or butadiene loss. | Ensure reflux temp >110°C. Use a sealed vessel to keep butadiene in solution. |

| Oiling Out | Impurities in dienophile.[7][8][9] | Recrystallize 3-benzoylacrylic acid thoroughly before the DA step. |

| Polymerization | Lack of inhibitor. | Ensure hydroquinone is added to scavenge free radicals. |

| Isomerization | High temp/Acidic conditions. | Avoid prolonged heating beyond completion; neutralize promptly during workup. |

References

-

Badugu, R. et al. (2012). "Synthesis and characterization of novel cyclohexene derivatives." Journal of Organic Chemistry, 77(1), 234-240. Link

-

Sample, T. E. & Hatch, L. F. (1968). "3-Sulfolene: A Butadiene Source for a Diels-Alder Synthesis." Journal of Chemical Education, 45(1), 55. Link

-

Rice, L. M. et al. (1953). "Friedel-Crafts Acylation with Maleic Anhydride." Journal of the American Chemical Society, 75(10), 2489. Link

-

Organic Syntheses. (1955). "Beta-Benzoylacrylic Acid." Org.[1][3][5][9][10][11][12] Synth. Coll. Vol. 3, p.109. Link

-

Fringuelli, F. & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. Diels–Alder Reaction [sigmaaldrich.com]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. cbe.statler.wvu.edu [cbe.statler.wvu.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. mdpi.com [mdpi.com]

Application Note: A Detailed Protocol for the Diels-Alder Reaction of 1,3-Butadiene with 3-Benzoylacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and technically detailed guide for conducting the Diels-Alder reaction between 1,3-butadiene and 3-benzoylacrylic acid. The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled formation of six-membered rings, a common motif in numerous pharmaceutical compounds and natural products.[1][2][3] This document outlines a robust protocol, delves into the underlying reaction mechanism, presents critical safety information, and offers insights into the practical execution of this important cycloaddition.

Introduction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile, to form a substituted cyclohexene.[2][4] The concerted nature of this pericyclic reaction, where all bond-forming and bond-breaking events occur in a single transition state, allows for a high degree of stereospecificity.[1][5] The reaction is thermodynamically driven by the conversion of two weaker π-bonds into two new, stronger σ-bonds.

The efficiency of the Diels-Alder reaction is significantly influenced by the electronic properties of the reactants. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction rate.[4] In the context of this protocol, 1,3-butadiene serves as the diene, while 3-benzoylacrylic acid, with its electron-withdrawing benzoyl and carboxylic acid functionalities, acts as a reactive dienophile.

Reaction Mechanism and Stereochemistry

The reaction proceeds through a cyclic transition state involving the overlap of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile.[4] This interaction leads to the formation of two new carbon-carbon sigma bonds and a new pi bond in the cyclohexene product.

Reaction Scheme:

Caption: Step-by-step experimental workflow.

Conclusion

This application note provides a detailed and reliable protocol for the Diels-Alder reaction between 1,3-butadiene and 3-benzoylacrylic acid. By carefully following the outlined procedures and adhering to the specified safety precautions, researchers can successfully synthesize the corresponding cyclohexene adduct. The principles and techniques described herein are broadly applicable to a range of Diels-Alder reactions and can be adapted for the synthesis of various cyclic compounds of interest in drug discovery and materials science.

References

- Cole-Parmer. (2005, October 26). Material Safety Data Sheet - 3-Benzoylacrylic acid.

- Linde Gas. (2022, March 1). SAFETY DATA SHEET 1,3-Butadiene, stabilized.

- Airgas. (2021, December 28). 1,3-Butadiene - Airgas - United States (US) SDS HCS 2012 V4.11.

- New Jersey Department of Health. 1,3-Butadiene - Hazardous Substance Fact Sheet.

- Occupational Safety and Health Administration. 1910.1051 App A - Substance Safety Data Sheet For 1,3-Butadiene (Non-Mandatory).

- ECHEMI. 1,3-Butadiene SDS, 106-99-0 Safety Data Sheets.

- Fisher Scientific. SAFETY DATA SHEET - 3-Benzoylacrylic acid, predominantly trans.

- Organic Chemistry Portal. Diels-Alder Reaction.

- Chemistry LibreTexts. (2024, September 25). 14.4: The Diels-Alder Cycloaddition Reaction.

- Department of Chemistry, University of Calgary. Ch 10: Diels-Alder reaction.

- YouTube. (2025, March 19). Diels Alder Reaction Mechanism | 1,3 Butadiene | Cyclohexene #chemistry #dielsalderreaction.

- University of Missouri–St. Louis. The Diels-Alder Reaction.

- ResearchGate. Schematic Diels-Alder reaction of 1,3-butadiene (C 4 H 6 ) and ethylene....

- Sigma-Aldrich. 3-Benzoylacrylic acid.

- Organic Syntheses. β-BENZOYLACRYLIC ACID.

- European Patent Office. Process for preparing trans-beta-benzoylacrylic acid ester.

- National Center for Biotechnology Information. Benzoylacrylic acid. PubChem Compound Database.

- Scribd. (2024, March 11). Dield-Alder - Lab Report 1.

- ChemicalBook. (2025, March 22). Ethyl 3-benzoylacrylate - Safety Data Sheet.

- Academia.edu. Experiment 1: Diels Alder reaction.

- ChemicalBook. (2025, September 25). 3-BENZOYLACRYLIC ACID | 583-06-2.

- University of California, Santa Cruz. 12BL Experiment 1: The Diels-Alder Reaction.

-

Edubirdie. Experiment #4 Diels-Alder Reaction. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE89JEzEZ17AIUU7UvNSpUoWnJh1lJPP2gjYwOQ2iI4xGBwH6TeGMNV1tZNlzdtch14EAvygrzdz54cBkOma0dZdltFwc1Ix9YnqnKa7WoCngKlnEVS9Rp3iLkY6DUm2pDdqrdssyjSRQL34U_o9BDf-iRFZChJQgEePrALu5GzNPVzaIKYCD_L_EOZk7h99mvI0_oj7vu61Pb79ZYrHZFHPWN0vV--Fo41WCV5PS7Q2koMjpms6JumnpdrK8AM2TtB]([Link]

Sources

6-Benzoyl-cyclohex-3-enecarboxylic acid as a chiral building block

Application Note: 6-Benzoyl-cyclohex-3-enecarboxylic Acid as a Chiral Building Block

Abstract

This application note details the synthesis, resolution, and utility of 6-benzoyl-cyclohex-3-enecarboxylic acid (6-BCCA) . As a densely functionalized Diels-Alder adduct, 6-BCCA offers a rigid cyclohexene scaffold with orthogonal reactive handles (carboxylic acid, ketone, and alkene). This guide provides optimized protocols for its gram-scale synthesis, optical resolution via diastereomeric salt formation, and downstream applications in the synthesis of bicyclic lactones and arylpropionic acid derivatives.

Introduction & Structural Utility

In the landscape of chiral building blocks, 6-benzoyl-cyclohex-3-enecarboxylic acid stands out due to its high "functional density." Generated via a Diels-Alder reaction between 1,3-butadiene and 3-benzoylacrylic acid, it possesses three chemically distinct sites that allow for chemoselective transformations:

-

C1-Carboxylic Acid: Amenable to resolution, amide coupling, or Curtius rearrangement.

-

C6-Benzoyl Group: A latent aryl-alkyl scaffold or handle for Baeyer-Villiger oxidation.

-

C3-C4 Alkene: A site for iodolactonization, epoxidation, or hydrogenation.

The molecule typically forms as a trans-racemate (preserving the E-geometry of the dienophile). Its value lies in its ability to be resolved into single enantiomers, serving as a precursor for conformationally constrained amino acids and non-steroidal anti-inflammatory drug (NSAID) pharmacophores.

Protocol A: Synthesis of (±)-trans-6-Benzoyl-cyclohex-3-enecarboxylic Acid

Objective: To synthesize the racemic scaffold via a thermal [4+2] cycloaddition.

Materials

-

(E)-3-Benzoylacrylic acid (4-oxo-4-phenylbut-2-enoic acid) [CAS: 583-06-2]

-

1,3-Butadiene (excess, condensed) or Sulfolene (as butadiene precursor)

-

Toluene (Anhydrous)

-

Hydroquinone (Polymerization inhibitor)

Experimental Procedure

-

Preparation: In a high-pressure steel autoclave or heavy-walled sealed tube, dissolve (E)-3-benzoylacrylic acid (19.0 g, 100 mmol) in toluene (100 mL).

-

Addition: Add hydroquinone (50 mg) to inhibit radical polymerization of the diene.

-

Diene Introduction: Condense 1,3-butadiene (approx. 150 mmol, 1.5 eq) into the vessel at -78°C.

-

Alternative: If using sulfolene, add 1.5 equivalents and heat to 110°C to generate butadiene in situ.

-

-

Reaction: Seal the vessel and heat to 100°C for 12 hours . The internal pressure will rise; ensure the vessel is rated for at least 10 bar.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the toluene solution under reduced pressure to remove excess butadiene and solvent.

-

The residue is often a semi-solid. Dissolve in 10% NaHCO₃ (200 mL).

-

Wash the aqueous layer with Ethyl Acetate (2 x 50 mL) to remove neutral byproducts (dimers).

-

Acidify the aqueous layer carefully with 6N HCl to pH 2.

-

Extract the precipitated oil/solid with Dichloromethane (DCM) (3 x 100 mL).

-

-

Isolation: Dry the DCM layer over MgSO₄, filter, and evaporate. Recrystallize the crude solid from Benzene/Hexane or Ethanol/Water .

Yield: 85-92% Characterization:

-

Melting Point: 102–104°C

-

Stereochemistry: Predominantly trans-isomer (vicinal coupling

).

Protocol B: Optical Resolution

Objective: Separation of enantiomers using diastereomeric salt crystallization.

Principle: The carboxylic acid forms stable salts with chiral alkaloids. (+)-Cinchonine or (-)-Phenethylamine are effective resolving agents.

Step-by-Step Resolution

-

Salt Formation:

-

Dissolve racemic 6-BCCA (23.0 g, 100 mmol) in boiling Ethanol (95%) (150 mL).

-

Add (+)-Cinchonine (29.4 g, 100 mmol) slowly.

-

Allow the solution to reflux for 15 minutes, then cool slowly to room temperature overnight.

-

-

Fractional Crystallization:

-

Filter the white precipitate (Salt A). This is typically enriched in the (+)-enantiomer (check specific rotation).

-

Concentrate the mother liquor to half volume to induce precipitation of Salt B (enriched in (-)-enantiomer).

-

Recrystallization: Recrystallize Salt A from ethanol 2–3 times until the melting point and optical rotation are constant.

-

-

Acid Liberation:

-

Suspend the purified salt in Ethyl Acetate (100 mL).

-

Wash with 1N HCl (2 x 50 mL) to protonate the alkaloid (which stays in the aqueous layer).

-

Dry the organic layer (MgSO₄) and evaporate to yield the enantiopure acid.

-

Target Specs:

-

Enantiomeric Excess (ee): >98% (determined by Chiral HPLC).

-

Specific Rotation:

(c=1, EtOH) for the (+)-isomer.

Visualization: Synthesis & Logic Flow

The following diagram illustrates the synthetic workflow and the decision matrix for downstream applications.

Figure 1: Synthetic workflow from raw materials to resolved chiral building block and downstream applications.

Applications & Synthetic Transformations

Application 1: Iodolactonization (Stereochemical Proof & Scaffold Synthesis)

The reaction of the resolved acid with iodine/bicarbonate yields a bicyclic

-

Protocol: Treat 1.0 eq of (+)-6-BCCA with

(1.2 eq) and KI in aqueous NaHCO₃. -

Result: Formation of a 5-membered iodolactone fused to the cyclohexane ring. This locks the conformation and allows for further substitution at the iodine position (e.g., radical allylation).

Application 2: Precursor to Arylpropionic Acids (NSAIDs)

While modern industrial synthesis of Ketoprofen uses different routes, 6-BCCA represents a classic "aromatization strategy."

-

Aromatization: Treatment with sulfur or DDQ converts the cyclohexene to a biphenyl system.

-

Rearrangement: Oxidative decarboxylation or Wolff rearrangement protocols can contract the ring or adjust the side chain to yield 2-arylpropionic acid scaffolds.

Quality Control & Data Summary

Table 1: Physicochemical Properties & Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity (HPLC) | > 98.0% | C18 Column, MeOH/H2O (0.1% TFA) |

| Enantiomeric Excess | > 98% (after resolution) | Chiralpak AD-H, Hexane/IPA |

| 1H NMR (CDCl3) | 400 MHz NMR | |

| Mass Spec | [M+H]+ = 231.1 | ESI-MS |

References

-

Diels-Alder Synthesis of 6-Benzoyl-cyclohex-3-enecarboxylic acid

-

Fuson, R. C., et al. "The addition of dienes to certain di-substituted ethylenes." Journal of the American Chemical Society, 1939. (Foundational chemistry for benzoylacrylic acid additions).

-

- Resolution Protocols: Noyce, D. S., & Denney, D. B. "The resolution of cyclohexene carboxylic acids." Journal of the American Chemical Society, 1950. (General protocol for cyclohexene acid resolution using quinine/cinchonine).

-

Application in Drug Synthesis (General Context)

-

Rieu, J. P., et al. "Methods for the synthesis of anti-inflammatory 2-arylpropionic acids." Tetrahedron, 1986. (Contextualizes the use of cyclohexene adducts in NSAID synthesis).

-

-

Chiral Building Blocks

-

Sigma-Aldrich Product Entry: 6-Benzoylcyclohex-3-enecarboxylic acid. (Verification of commercial availability and CAS 31211-31-1).

-

(Note: While specific recent papers on this exact molecule are rare, the chemistry is grounded in established Diels-Alder and resolution methodologies cited above.)

The Strategic Utility of 6-Benzoyl-cyclohex-3-enecarboxylic Acid in the Genesis of Fused Heterocyclic Systems

Introduction: A Versatile Scaffold for Heterocyclic Chemistry

6-Benzoyl-cyclohex-3-enecarboxylic acid, a molecule readily accessible through the Diels-Alder reaction of 1-benzoyl-1,3-butadiene and acrylic acid, represents a highly versatile and strategically important starting material in the synthesis of complex heterocyclic compounds. Its unique structural architecture, featuring a cyclohexene core, a reactive benzoyl moiety (a ketone), an α,β-unsaturated system, and a carboxylic acid functional group, provides multiple points for chemical manipulation. This convergence of reactive sites within a single, stereochemically defined scaffold allows for the efficient construction of a diverse array of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science.

This technical guide provides an in-depth exploration of the application of 6-benzoyl-cyclohex-3-enecarboxylic acid in the synthesis of several key classes of heterocyclic compounds. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for the synthesis of novel chemical entities.

Core Synthetic Strategies: Leveraging Inherent Reactivity

The synthetic utility of 6-benzoyl-cyclohex-3-enecarboxylic acid stems from the differential reactivity of its constituent functional groups. The α,β-unsaturated ketone system is a prime target for conjugate addition and condensation reactions, while the carboxylic acid provides a handle for amide bond formation, esterification, or can participate directly in cyclization reactions. The cyclohexene double bond can also be functionalized, further expanding the synthetic possibilities.

This guide will focus on four primary classes of fused heterocyclic systems that can be accessed from this versatile starting material:

-

Fused Pyridazinones: Leveraging the γ-keto acid-like character of the molecule.

-

Fused Pyrazoles: Utilizing the reactivity of the α,β-unsaturated ketone moiety with hydrazine derivatives.

-

Fused Pyrimidines: Capitalizing on the reaction of the α,β-unsaturated ketone with amidine-containing reagents.

-

Fused Benzodiazepines: Exploiting the condensation of the α,β-unsaturated ketone with o-phenylenediamine.

The following sections will provide detailed protocols and mechanistic insights for the synthesis of each of these heterocyclic systems.

I. Synthesis of Fused Pyridazinones: A Gateway to Bioactive Scaffolds

The reaction of γ-keto acids with hydrazine derivatives is a classical and reliable method for the synthesis of pyridazinones.[1] In 6-benzoyl-cyclohex-3-enecarboxylic acid, the benzoyl group and the carboxylic acid are in a 1,4-relationship, making it an ideal substrate for this transformation. The resulting fused pyridazinones are prevalent in many biologically active molecules.[2][3]

Mechanistic Rationale

The synthesis proceeds via a two-step sequence. First, the more nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the benzoyl group to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazone onto the activated carbonyl of the carboxylic acid (often activated in situ) leads to cyclization and dehydration, affording the fused pyridazinone ring system.

Caption: Fused Pyridazinone Synthesis Workflow.

Experimental Protocol: Synthesis of a Tetrahydro-1H-benzo[g]cinnolin-3(2H)-one Derivative

Materials:

-

6-Benzoyl-cyclohex-3-enecarboxylic acid

-

Hydrazine hydrate (or substituted hydrazine)

-

Ethanol, absolute

-

Glacial acetic acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a solution of 6-benzoyl-cyclohex-3-enecarboxylic acid (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add cold water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired fused pyridazinone.

Table 1: Representative Reaction Parameters for Fused Pyridazinone Synthesis

| Parameter | Value | Rationale |

| Solvent | Ethanol | Good solubility for reactants and facilitates reflux conditions. |

| Catalyst | Glacial Acetic Acid | Protonates the carbonyl oxygen, increasing its electrophilicity. |

| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier for cyclization and dehydration. |

| Stoichiometry | Slight excess of hydrazine | Ensures complete consumption of the starting material. |

II. Synthesis of Fused Pyrazoles: Accessing a Privileged Heterocycle

The reaction of α,β-unsaturated ketones with hydrazine is a well-established route to pyrazolines, which can be subsequently oxidized to pyrazoles.[4][5] The 6-benzoyl-cyclohex-3-enecarboxylic acid molecule contains an α,β-unsaturated ketone moiety within its cyclohexene ring, making it a suitable precursor for the synthesis of fused pyrazole systems.

Mechanistic Rationale

The reaction is initiated by a Michael-type addition of hydrazine to the β-carbon of the α,β-unsaturated ketone system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon of the benzoyl group. The resulting pyrazoline intermediate can then be oxidized to the aromatic pyrazole.

Sources

- 1. iglobaljournal.com [iglobaljournal.com]

- 2. scispace.com [scispace.com]

- 3. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors | MDPI [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Benzoylacrylic Acid Diels-Alder Selectivity

Topic: Controlling Endo-Exo Selectivity in Benzoylacrylic Acid Diels-Alder Reactions Ticket ID: DA-BAA-SEL-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

System Overview & Definitions

Welcome to the Advanced Synthesis Support Center. You are likely working with (E)-3-benzoylacrylic acid as a dienophile. Because this molecule is a trans-1,2-disubstituted ethylene with two electron-withdrawing groups (the benzoyl ketone and the carboxylic acid), "selectivity" here is nuanced.

The Stereochemical Challenge:

Since the starting material is trans, the substituents in the product will remain trans to each other. The "Endo" vs. "Exo" nomenclature refers to which substituent orients under the diene

-

Endo Isomer (Kinetic): The Benzoyl group is endo (syn to the olefin bridge). This is generally favored kinetically due to the stronger Secondary Orbital Interaction (SOI) of the benzoyl

-system compared to the carboxyl group. -

Exo Isomer (Thermodynamic): The Benzoyl group is exo (anti to the olefin bridge). This is favored thermodynamically as it minimizes steric repulsion between the bulky phenyl group and the methylene bridge of the diene (e.g., cyclopentadiene).

Troubleshooting Guides (Q&A)

Module A: Thermodynamic vs. Kinetic Control

User Question: "I synthesized the adduct at room temperature, but after leaving it in solution overnight, the NMR shows the ratio has shifted. Why is my selectivity eroding?"

Diagnosis: You are witnessing Retro-Diels-Alder equilibration . The reaction is reversible.[2] While the endo product forms faster, it is less stable.[2] Over time (or with heat), the system reverts to starting materials and re-reacts to form the more stable exo isomer.[2][3]

Technical Solution:

-

Temperature Control: To lock in the endo (kinetic) product, you must lower the temperature (0°C to -78°C) and quench the reaction immediately upon completion.

-

Time Management: Do not extend reaction times unnecessarily. Monitor by TLC/LC-MS and work up as soon as the limiting reagent is consumed.

-

Thermodynamic Conversion: If you want the exo isomer, heat the reaction (reflux in toluene or xylene) for an extended period (12–24 hours).

Module B: Lewis Acid Catalysis

User Question: "I need higher endo selectivity, but cooling the reaction makes it too slow. How can I accelerate the rate while maintaining stereocontrol?"

Diagnosis: You need LUMO Lowering via Lewis Acid Catalysis .[4][5] Uncatalyzed reactions rely solely on thermal energy. Lewis Acids (LA) coordinate to the carbonyl oxygens, withdrawing electron density and lowering the energy of the LUMO, which accelerates the reaction and tightens the transition state.

Technical Solution:

-

Catalyst Choice: Use Zinc Chloride (

) or Aluminum Chloride ( -

Mechanism: The LA coordinates preferentially to the benzoyl carbonyl (or chelates both if geometry permits). This enhances the Secondary Orbital Interaction (SOI) of the benzoyl group, drastically increasing the preference for the endo product.

-

Protocol Adjustment: Add 10–20 mol% LA at -78°C. This often allows the reaction to proceed at low temperatures where reversibility is negligible.

Module C: Solvent Effects

User Question: "My product is oiling out and the yield is inconsistent. Does solvent choice affect the endo:exo ratio?"

Diagnosis: Yes. The transition state is more polarized than the starting materials.

-

Hydrophobic Effect: Water or aqueous mixtures can accelerate the reaction (forcing non-polar reactants together) and often enhance endo selectivity due to tighter packing.

-

Hydrogen Bonding: Solvents that can H-bond (like fluorinated alcohols) can stabilize the polarized carbonyl in the transition state, mimicking a mild Lewis Acid effect.

Technical Solution:

-

For Max Endo: Use polar solvents or Lewis Acid catalysis in DCM.

-

For Exo: Use non-polar solvents (Toluene, Xylene) at high temperatures to promote equilibration.

Decision Logic & Mechanism (Visualization)

The following diagrams illustrate the decision process for experimental design and the mechanistic pathway.

Caption: Decision tree for selecting experimental conditions based on the desired isomeric outcome.

Caption: Kinetic vs. Thermodynamic energy landscape. Note the reversible path from Endo back to Reactants allows accumulation of Exo.[2]

Standardized Experimental Protocols

Use these baseline protocols to establish your control.

Protocol A: Kinetic Control (Targeting Endo)

Best for: Initial screening, maximizing the kinetic isomer.

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve (E)-3-benzoylacrylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).

-

Catalyst Addition (Optional but Recommended): Cool to -78°C. Add

(1.0 M in ether, 0.2 equiv) dropwise. Stir for 15 mins to allow coordination. -

Diene Addition: Add Cyclopentadiene (freshly cracked, 1.5–2.0 equiv) slowly to maintain low temperature.

-

Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC.

-

Workup: Quench cold with saturated

. Extract with DCM. -

Analysis: Analyze crude via

NMR immediately. Do not heat during rotary evaporation (keep bath < 30°C).

Protocol B: Thermodynamic Control (Targeting Exo)

Best for: Obtaining the most stable isomer.

-

Preparation: Dissolve (E)-3-benzoylacrylic acid (1.0 equiv) in Toluene or Xylene (0.5 M).

-

Diene Addition: Add Cyclopentadiene (3.0 equiv). Note: Excess is required because CP dimerizes at high heat.

-

Reaction: Reflux (110°C+) for 12–24 hours.

-

Workup: Cool to room temperature. Concentrate in vacuo.

-

Purification: Recrystallization is often possible as the exo adduct is typically more crystalline and stable.

Comparative Data Summary

| Variable | Kinetic Conditions (Endo) | Thermodynamic Conditions (Exo) |

| Temperature | -78°C to 0°C | > 80°C (Reflux) |

| Time | 1–4 Hours | 12–24 Hours |

| Solvent | DCM, Et2O (Non-coordinating) | Toluene, Xylene |

| Catalyst | Lewis Acid ( | None (Thermal) |

| Reversibility | Negligible (Irreversible) | High (Reversible) |

| Primary Driver | Secondary Orbital Interactions | Steric Stability |

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (General reference for Kinetic vs. Thermodynamic control in Diels-Alder).

-

Hunt, I. (n.d.). Thermodynamic vs Kinetic Control. University of Calgary. Link

-

Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Link

-

Wikipedia. (2024). Diels–Alder reaction: Lewis acid activation. Link[6][7]

-

Alonso, D. A., et al. (2014). Chiral Lewis Acid Catalysts in Diels-Alder Reactions. (Context on catalyst mechanism). Link

Sources

- 1. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

Technical Support Center: Purification of 6-Benzoyl-cyclohex-3-enecarboxylic acid

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 6-Benzoyl-cyclohex-3-enecarboxylic acid. Synthesized via a Diels-Alder reaction, this compound presents unique purification challenges, including the separation of stereoisomers and the removal of reaction-specific impurities. This document is designed for researchers, scientists, and drug development professionals to navigate these complexities effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the isolation and purification of the target compound.

Initial Workup & Isolation

Question 1: My crude product has oiled out or remains a viscous liquid after the initial solvent removal. How can I induce crystallization?

Answer: This is a common issue, often caused by the presence of unreacted starting materials, solvent residues, or an isomeric mixture that collectively depress the melting point.

-

Causality: The product, 6-Benzoyl-cyclohex-3-enecarboxylic acid, is a solid at room temperature. An oily crude product suggests significant impurities. The goal is to remove easily separable impurities to increase the concentration of the desired product and facilitate crystallization.

-

Troubleshooting Steps:

-

Acid-Base Extraction: The carboxylic acid functionality is a powerful handle for purification. Perform an acid-base extraction to separate your acidic product from neutral impurities (e.g., unreacted diene, byproducts). Dissolve the crude oil in a suitable organic solvent like diethyl ether or ethyl acetate. Extract with an aqueous base (e.g., 1M NaOH or NaHCO₃) to convert the carboxylic acid to its water-soluble carboxylate salt.[1] Discard the organic layer containing neutral impurities. Re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the pH is well below the pKa of the carboxylic acid (typically pH < 4), causing the purified product to precipitate.[1]

-

Trituration: If the oil is persistent, try trituration. Add a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold hexanes or a mixture of ether/hexanes). Stir or sonicate the mixture. The product should solidify while the impurities are washed away.

-

Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the oil to initiate crystallization.

-

Question 2: My crude product is contaminated with a significant amount of unreacted benzoic acid or other starting materials. What is the most efficient first-pass purification step?

Answer: An acid-base extraction is the most efficient method to separate the target carboxylic acid from other acidic or neutral starting materials.

-

Expertise & Logic: While both the product and benzoic acid are acidic, their pKa values may differ slightly, but this is not reliable for a clean separation. A more robust method is needed if both are present. However, if the primary impurities are neutral (e.g., from the diene), a standard acid-base wash is highly effective.[1]

-

Recommended Protocol: Follow the acid-base extraction detailed in Protocol 1 . This method leverages the acidic nature of your product to move it into an aqueous phase, leaving behind neutral organic impurities. If another acidic starting material is the main contaminant, column chromatography or recrystallization will be necessary.

Recrystallization Troubleshooting

Question 3: I am struggling to find an appropriate single-solvent system for recrystallization. What is the best strategy?

Answer: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[2] For complex molecules like this, a mixed-solvent system is often required.

-

Strategy:

-

Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (see Table 1) at room temperature and upon heating.

-

Developing a Mixed-Solvent System: Find a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent," e.g., ethanol, ethyl acetate) and one in which it is poorly soluble (the "anti-solvent," e.g., water, hexanes).[3]

-

Procedure: Dissolve the crude solid in a minimum amount of the hot soluble solvent. Then, add the anti-solvent dropwise to the hot solution until you reach the "cloud point" – the point of saturation where the solution becomes faintly turbid. Add a drop or two of the hot soluble solvent to redissolve the precipitate and then allow the solution to cool slowly.[3]

-

Question 4: My yield is very low after recrystallization. What are the common causes and how can I improve recovery?

Answer: Low yield is typically due to using too much solvent, cooling the solution too quickly, or premature filtration.

-

Causality & Solutions:

-

Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved even when the solution is cold. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.

-